2-oxo-2,3-dihydro-1H-indene-1-carbonitrile

Vue d'ensemble

Description

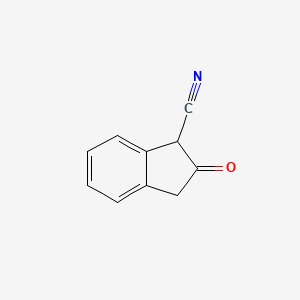

2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol . It is also known by its IUPAC name, 2-oxo-1-indanecarbonitrile . This compound is a derivative of indene and is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-cyanobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the indene ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2-oxo-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group or reduce the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can react with the nitrile or ketone groups under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted indene derivatives.

Applications De Recherche Scientifique

2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound with a variety of applications in scientific research [7, 9]. It is also known as 2-oxo-1,3-dihydroindene-1-carbonitrile, with the molecular formula [7, 9].

Scientific Research Applications

2-oxo-2,3-dihydro-1H-indene-1-carbaldehyde, a related compound, has a wide range of applications in scientific research. These applications include:

- Chemistry It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Biology It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

- Medicine It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

- Industry It is utilized in the production of fine chemicals and as a building block for various industrial processes.

2-oxo-2,3-dihydro-1H-indene-1-carbaldehyde's mechanism of action involves reactivity towards nucleophiles and electrophiles due to the carbonyl group at the second position and the aldehyde group at the first position. This allows it to participate in various chemical reactions, form covalent bonds with nucleophiles, and undergo oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.

Another related compound, 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile, is used in the preparation of 2,3-dihydro-1-oxo-1H-indene-4-formonitrile .

Mécanisme D'action

The mechanism of action of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile and ketone groups can form hydrogen bonds or participate in other interactions with biological targets, influencing their function . The exact molecular targets and pathways involved vary depending on the context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-dihydro-1-oxo-1H-indene-4-carbonitrile: This compound shares a similar indene structure but differs in the position of the nitrile group.

4-cyano-1-indanone: Another related compound with a nitrile group attached to the indene ring.

Uniqueness

2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a nitrile and ketone group within the indene framework makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Activité Biologique

2-Oxo-2,3-dihydro-1H-indene-1-carbonitrile (CAS No. 200724-92-1) is an organic compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol. This compound has garnered attention due to its unique chemical structure and potential biological activities, particularly its role as an AMPA receptor antagonist, which may confer anticonvulsant properties. This article reviews the biological activity of this compound, including its mechanism of action, biochemical interactions, and potential therapeutic applications.

Target Receptors

The primary biological target of this compound is the AMPA receptor , a subtype of glutamate receptors that play a crucial role in synaptic transmission and plasticity in the central nervous system. By acting as an AMPA antagonist , this compound may modulate excitatory neurotransmission, which is significant for conditions such as epilepsy and neurodegenerative diseases.

Mode of Action

As an AMPA antagonist, this compound potentially inhibits the excitatory effects mediated by glutamate. This inhibition can lead to decreased neuronal excitability and may provide therapeutic benefits in managing seizures. Additionally, it is hypothesized that the compound influences various cellular signaling pathways, gene expression, and cellular metabolism through binding interactions with biomolecules.

Enzyme Interactions

The compound is known to interact with various enzymes and proteins involved in biochemical pathways. Its biochemical profile suggests potential roles in enzyme inhibition or activation, which could affect metabolic processes within cells.

Cellular Effects

Research indicates that this compound may influence cell function by altering cell signaling pathways. This modulation can impact processes such as apoptosis and cell proliferation.

Anticonvulsant Activity

A study examining the anticonvulsant effects of compounds similar to this compound demonstrated that AMPA antagonists could significantly reduce seizure activity in animal models. The underlying mechanism involves the suppression of excessive neuronal firing associated with seizure episodes .

Cancer Therapeutics

Another area of research focuses on the potential use of indene derivatives in cancer treatment. Compounds structurally related to this compound have shown promise in promoting apoptosis in cancer cells by degrading inhibitor of apoptosis (IAP) proteins . This property suggests that further exploration into its anticancer applications could be beneficial.

Case Studies

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving rodent models, administration of this compound resulted in a marked reduction in seizure frequency compared to control groups. The study indicated that the compound's action on AMPA receptors was pivotal in mediating these effects.

Case Study 2: Cancer Cell Apoptosis

In vitro studies have demonstrated that derivatives of 2-oxo-2,3-dihydro-1H-indene compounds can induce apoptosis in various cancer cell lines. The mechanism involves the activation of apoptotic pathways through IAP degradation, suggesting potential for development into therapeutic agents against cancers resistant to conventional treatments .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Cyano-1-indanone | Indane derivative | Anticonvulsant |

| 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | Indene derivative | Potential anticancer activity |

| 5-Chloro‐1‐oxo‐2,3‐dihydro‐2‐hydroxy‐1H‐indene | Indene derivative | High stereoselectivity for synthesis |

This table highlights the structural similarities and differences among compounds related to this compound and their respective biological activities.

Propriétés

IUPAC Name |

2-oxo-1,3-dihydroindene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDOJTSJVRBTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(C1=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902646 | |

| Record name | NoName_3186 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.